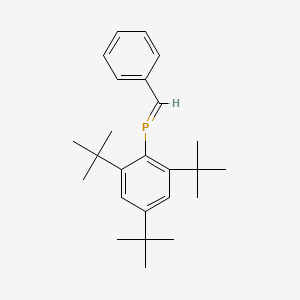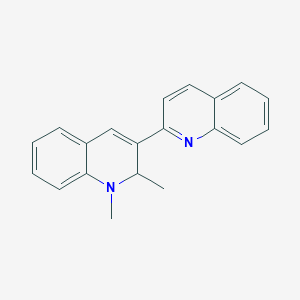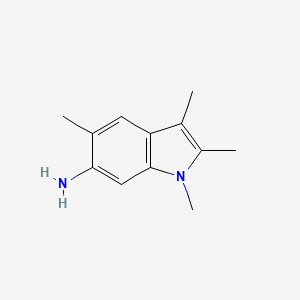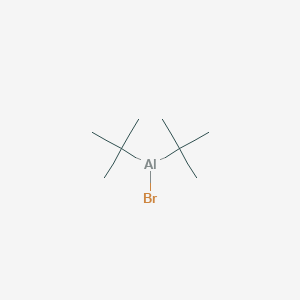
Bromo(di-tert-butyl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(di-tert-butyl)alumane: is an organoaluminum compound characterized by the presence of a bromine atom and two tert-butyl groups attached to an aluminum center
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo(di-tert-butyl)alumane can be synthesized through several methods. One common approach involves the reaction of di-tert-butylaluminum chloride with a brominating agent such as bromine or N-bromosuccinimide. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters, such as temperature and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Bromo(di-tert-butyl)alumane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkoxides or amines, leading to the formation of new organoaluminum compounds.
Reduction Reactions: The compound can be reduced to form di-tert-butylaluminum hydride, which is a useful reducing agent in organic synthesis.
Oxidation Reactions: Oxidation of this compound can yield aluminum oxides or hydroxides, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkoxides (e.g., sodium methoxide) and amines (e.g., dimethylamine). These reactions are typically carried out in aprotic solvents such as tetrahydrofuran (THF) at low temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or ozone (O3) can be employed.
Major Products:
Substitution Reactions: New organoaluminum compounds with different functional groups.
Reduction Reactions: Di-tert-butylaluminum hydride.
Oxidation Reactions: Aluminum oxides or hydroxides.
Scientific Research Applications
Chemistry: Bromo(di-tert-butyl)alumane is used as a reagent in organic synthesis for the introduction of tert-butyl groups into organic molecules. It is also employed in the preparation of other organoaluminum compounds.
Medicine: Research into the medical applications of this compound is still in its early stages. its potential use in the synthesis of pharmaceutical intermediates is being explored.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to introduce tert-butyl groups makes it valuable in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of bromo(di-tert-butyl)alumane involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to participate in various chemical reactions, such as substitution and reduction. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or reducing agent used.
Comparison with Similar Compounds
Di-tert-butylaluminum chloride: Similar in structure but contains a chlorine atom instead of bromine.
Di-tert-butylaluminum hydride: A reduction product of bromo(di-tert-butyl)alumane.
Tri-tert-butylaluminum: Contains three tert-butyl groups attached to aluminum.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chlorine or hydride counterparts. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous.
Properties
CAS No. |
143800-36-6 |
|---|---|
Molecular Formula |
C8H18AlBr |
Molecular Weight |
221.11 g/mol |
IUPAC Name |
bromo(ditert-butyl)alumane |
InChI |
InChI=1S/2C4H9.Al.BrH/c2*1-4(2)3;;/h2*1-3H3;;1H/q;;+1;/p-1 |
InChI Key |
MHKSDMIKCWJXKG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)[Al](C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{Carbonylbis[(4,1-phenylene)oxy-4,1-phenylene]}bis[(4-chlorophenyl)methanone]](/img/structure/B12565003.png)
![2'-O-[2-(Dimethylamino)ethyl]-5-methyluridine](/img/structure/B12565018.png)
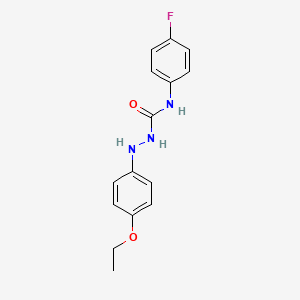
![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carbonyl chloride](/img/structure/B12565027.png)
![2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B12565036.png)
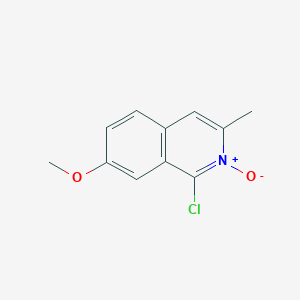
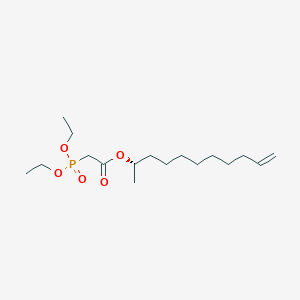
![2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine](/img/structure/B12565046.png)
